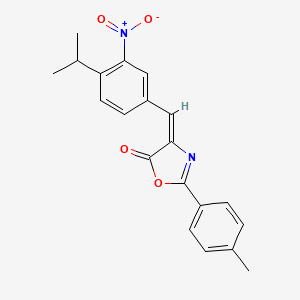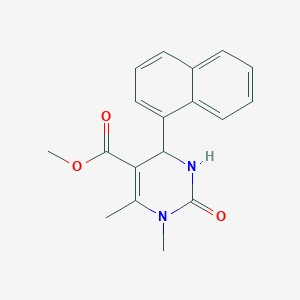
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as INH1, is a synthetic compound that has been widely used in scientific research. It is a small molecule inhibitor that targets the Rho GTPase pathway, which plays a crucial role in cell migration, proliferation, and invasion. INH1 has been shown to have potential applications in cancer research and drug development.
Mécanisme D'action
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one inhibits RhoA activity by binding to the switch II region of the protein, which is essential for its activation. This binding prevents the binding of GTP to RhoA, which is required for its activation. 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one also induces a conformational change in RhoA, which leads to its inactivation.
Biochemical and Physiological Effects:
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a significant effect on cancer cells. It inhibits the invasion and migration of cancer cells by disrupting the cytoskeleton and reducing the formation of filopodia and lamellipodia. It also induces cell cycle arrest and apoptosis in cancer cells. 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a synergistic effect with other chemotherapeutic agents, such as paclitaxel and cisplatin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is its specificity for RhoA. It does not affect the activity of other members of the Rho GTPase family, which allows for the selective inhibition of RhoA. However, 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.
Orientations Futures
For research on 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one include the development of more potent and selective inhibitors of RhoA, the investigation of its efficacy in combination with other chemotherapeutic agents, and the evaluation of its safety and toxicity in vivo.
Méthodes De Synthèse
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can be synthesized by a multistep reaction starting from 4-isopropyl-3-nitrobenzaldehyde and 4-methylphenylacetic acid. The reaction involves the formation of an oxazolone ring through a condensation reaction between the aldehyde and the carboxylic acid. The final product is obtained by the reduction of the nitro group to an amino group.
Applications De Recherche Scientifique
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively used in scientific research as a tool to study the Rho GTPase pathway. It has been shown to inhibit the activity of RhoA, a member of the Rho GTPase family, which is involved in various cellular processes, including cell migration, invasion, and proliferation. 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been used to investigate the role of RhoA in cancer cell invasion and metastasis. It has also been used to study the effect of RhoA inhibition on the cytoskeleton and cell morphology.
Propriétés
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12(2)16-9-6-14(11-18(16)22(24)25)10-17-20(23)26-19(21-17)15-7-4-13(3)5-8-15/h4-12H,1-3H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQAPQBXKCSYEQ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)C(C)C)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)C(C)C)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-methylphenyl)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5110498.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5110504.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5110510.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5110526.png)


![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5110553.png)

![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5110571.png)
![diisopropyl [(4-methoxyphenyl)({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5110572.png)
![3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate](/img/structure/B5110590.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)
![(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)